N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine ring system, which is known for its diverse biological activities. The compound’s structure includes a 2,4-dimethoxyphenyl group and a propanamide moiety, making it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazolopyridazine intermediate with a thiol reagent, such as thiourea, under suitable conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, using a suitable leaving group on the phenyl ring.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolopyridazine core, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the sulfanyl group may interact with thiol-containing enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials with excellent detonation performance.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: Investigated for their potential as anti-TB agents.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide stands out due to its unique combination of a triazolopyridazine core with a sulfanyl group and a 2,4-dimethoxyphenyl moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H17N5O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide |
InChI |
InChI=1S/C16H17N5O3S/c1-23-11-3-4-12(13(9-11)24-2)18-15(22)7-8-25-16-6-5-14-19-17-10-21(14)20-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
InChI Key |
QAGIXZCXCJIXNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCSC2=NN3C=NN=C3C=C2)OC |
Origin of Product |
United States |
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